2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-12-9-15(19)6-7-17(12)26(23,24)22-8-4-5-16(11-22)25-18-20-13(2)10-14(3)21-18/h6-7,9-10,16H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDZMOYOMNYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic molecule that combines a piperidine ring, a sulfonyl group, and a pyrimidine structure. Its unique chemical composition suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
- Sulfonyl Group : A functional group containing sulfur that can enhance biological activity.
- Pyrimidine Moiety : A six-membered ring with two nitrogen atoms, known for its role in nucleic acids and various biological processes.
| Component | Description |
|---|---|
| Piperidine | Six-membered ring with nitrogen |
| Sulfonyl | Enhances solubility and reactivity |
| Pyrimidine | Involved in nucleobase interactions |
Anticancer Properties
Research indicates that compounds containing pyrimidine and sulfonamide functionalities exhibit significant anticancer activity. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer growth.
- Mechanism of Action : The compound may inhibit key enzymes involved in cell cycle regulation or apoptosis.
- Case Studies :
Antimicrobial Activity
The presence of the sulfonyl group suggests potential antimicrobial properties. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis crucial for bacterial growth.
| Activity Type | Effect Observed |
|---|---|
| Antibacterial | Inhibition of bacterial growth in vitro |
| Antifungal | Effective against certain fungal strains |
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological activity. Piperidine derivatives are often studied for their effects on neurotransmitter systems, particularly acetylcholine receptors.
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit acetylcholinesterase, which could lead to increased levels of acetylcholine and enhanced cognitive function .
- Case Studies : Research has demonstrated that modifications to the piperidine structure can significantly alter binding affinity and selectivity towards specific receptors .
Synthesis and Characterization
The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves several steps:
- Formation of Piperidine Intermediate : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine.
- Pyrimidine Coupling : Subsequent reactions to introduce the pyrimidine moiety, often requiring protective groups to ensure selectivity.
Scientific Research Applications
Anticancer Properties
Studies have indicated that compounds similar to 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine exhibit promising anticancer activities. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
Neurological Applications
Given its piperidine structure, this compound may interact with neurotransmitter systems. Preliminary investigations suggest potential applications in treating neurological disorders by modulating receptor activity .
Case Studies
- Case Study on Anticancer Efficacy :
- Antimicrobial Testing :
- Neurological Impact Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
